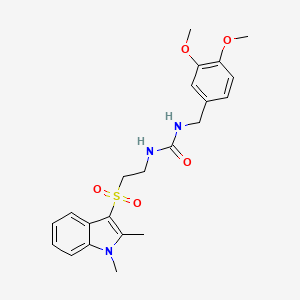

1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Description

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-15-21(17-7-5-6-8-18(17)25(15)2)31(27,28)12-11-23-22(26)24-14-16-9-10-19(29-3)20(13-16)30-4/h5-10,13H,11-12,14H2,1-4H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGPKAZPMXQWNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a novel synthetic urea derivative that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C21H26N2O4S

- Molecular Weight : 402.52 g/mol

- IUPAC Name : 1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

Biological Activity Data

The following table summarizes the biological activities reported for related compounds and their implications for the activity of 1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea.

Case Studies and Research Findings

- Antibacterial Evaluation : A study evaluating benzothiazole ethyl urea derivatives found that they effectively inhibited a range of bacterial strains including Staphylococcus aureus and Streptococcus pneumoniae at low concentrations (MIC90s ranging from 0.015 to 0.25 μg/ml) . Although not directly tested on the target compound, the structural similarities suggest potential efficacy.

- Antioxidant Activity Assessment : Research on methoxy-substituted phenolic compounds indicates that they possess significant antioxidant properties. This is particularly relevant for compounds like 1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea due to their potential to mitigate oxidative stress-related diseases .

- Neuropharmacological Studies : The indole moiety in the compound has been linked to various neuropharmacological effects. Compounds similar to this have been shown to interact with serotonin receptors and exhibit antidepressant-like effects .

Scientific Research Applications

Medicinal Chemistry Applications

This compound is primarily investigated for its role as a pharmacological agent . The structural features of the compound suggest potential interactions with biological targets, particularly in the context of cancer and neurological disorders.

Anticancer Activity

Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, urea derivatives are known to inhibit specific enzymes involved in cancer cell proliferation. The sulfonyl group in this compound may enhance its efficacy by improving solubility and bioavailability, which are critical for drug development.

Neuropharmacology

The indole moiety suggests potential activity on serotonin receptors, making it a candidate for treating mood disorders. Research has shown that modifications to the indole structure can lead to varying affinities for serotonin receptor subtypes, which could be explored further with this compound.

The biological activity of 1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea can be assessed through various in vitro and in vivo studies.

In Vitro Studies

In vitro assays have demonstrated that similar compounds can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways. Future studies should focus on elucidating the specific pathways affected by this compound.

In Vivo Studies

Animal models are crucial for understanding the pharmacokinetics and pharmacodynamics of new compounds. Preliminary studies using similar urea derivatives have shown promising results in tumor regression and reduced metastasis when administered at therapeutic doses.

Synthetic Methodologies

The synthesis of 1-(3,4-dimethoxybenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves several steps that can be optimized for yield and purity.

Synthetic Route Overview

The synthesis typically involves:

- Formation of the urea linkage : This can be achieved through the reaction of isocyanates with amines.

- Introduction of the indole sulfonyl group : This step may utilize sulfonation reactions to attach the sulfonyl moiety effectively.

- Final coupling reactions : These steps may involve coupling agents or catalysts to ensure high yields.

Case Studies and Experimental Data

A comprehensive review of existing literature reveals various case studies where related compounds have been synthesized and tested:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis: Sulfonyl Group Variations

The sulfonyl group in the target compound is attached to a 1,2-dimethylindole core, unlike phenylsulfonyl derivatives (e.g., Ethyl 3-[2-(3,4-dimethoxybenzyl)-1-phenylsulfonyl-1H-indol-3-yl]acrylate in ) . Key differences include:

- Electronic Effects : Indole’s aromatic system may engage in π-π stacking, while methyl groups could modulate electron density at the sulfonyl oxygen, affecting hydrogen-bonding capacity.

Urea vs. Ester Linkages

The target compound’s urea bridge contrasts with ester-linked analogs (e.g., ’s ethyl acrylate ester). Urea groups are stronger hydrogen-bond donors/acceptors, improving binding affinity to enzymes or receptors. Esters, while metabolically labile, may confer transient activity but lack the stability of urea derivatives.

Dimethoxybenzyl Group Positioning

The 3,4-dimethoxybenzyl moiety is conserved in both the target compound and ’s structure. This group likely enhances solubility via methoxy polar groups while maintaining lipophilicity for membrane penetration. Substitution patterns (e.g., 3,4- vs. 2,5-dimethoxy) in other analogs could alter binding kinetics or metabolic pathways.

Research Implications and Limitations

- Structural Insights : Crystallographic data from analogs (e.g., ) suggest that the dimethoxybenzyl group adopts conformations favoring planar interactions, which may stabilize the target compound’s binding .

- Synthetic Challenges : Sulfonylation steps (as in ) are critical for introducing the sulfonylethyl group, but regioselectivity in indole substitution remains a challenge .

- Knowledge Gaps: Direct biological data (e.g., IC₅₀ values, pharmacokinetics) for the target compound are absent in the provided evidence, limiting functional comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.